2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Description
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: 15430-77-0) is a glycoside derivative featuring a β-D-glucopyranosyl backbone with acetyl protective groups at the 2, 3, 4, and 6 hydroxyl positions. The aglycone moiety is a 2-formylphenyl group, introducing a reactive aldehyde functionality. This compound is widely employed as a precursor in pharmaceutical synthesis, particularly for conjugating bioactive molecules via Schiff base formation or click chemistry . Its molecular formula is C₂₁H₂₅NO₁₀ (MW: 451.42 g/mol), and its structure has been confirmed by X-ray crystallography, revealing a chair conformation for the glucopyranosyl ring and a planar formylphenyl group .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZIIGBXBDLBK-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471274 | |
| Record name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14581-83-0 | |
| Record name | Helicin, tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14581-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Glycosyl Bromide Donor
The donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared by treating β-D-glucose with acetyl bromide under controlled conditions. The reaction typically proceeds via:
Coupling with 2-Hydroxybenzaldehyde
The glycosyl bromide reacts with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a base and phase-transfer catalyst (PTC). Key conditions include:
-
Base : 10% NaOH (aqueous phase)
-
PTC : Tris(3,6-dioxaheptyl)amine (TDA-1)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25–30°C
This method, adapted from the para-isomer synthesis, achieves β-selectivity through neighboring-group participation (NGP) from the C2 acetyl group. The ortho-substituent, however, introduces steric hindrance, necessitating extended reaction times (24–48 hours) compared to the para-analogue (12–18 hours). Typical yields range from 55–65% after chromatographic purification.
Trichloroacetimidate-Based Glycosylation
Glycosyl trichloroacetimidates offer enhanced stability and selectivity. For the target compound:
Donor Preparation
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is synthesized by treating the hemiacetal with trichloroacetonitrile and a base (e.g., KCO) in DCM.
Activation and Coupling
The donor is activated using catalytic Lewis acids (e.g., BF·OEt, 0.1 equiv) and reacted with 2-hydroxybenzaldehyde . Key advantages include:
Steric effects from the ortho-formyl group may reduce reactivity, requiring higher catalyst loadings (0.2–0.3 equiv BF·OEt) or elevated temperatures (40–50°C).
Lewis Acid-Promoted Glycosylation
Silver Triflate (AgOTf) Activation
AgOTf effectively promotes glycosylation between glycosyl halides and phenolic acceptors. For example:
This method avoids hydrolysis side reactions but may require molecular sieves to scavenge moisture.
Tin-Based Promoters
Combinations like SnCl/AgClO enhance β-selectivity for deoxy sugars. While untested for ortho-formyl derivatives, analogous systems yield 65–75% β-glycosides in aryl couplings.
Phase-Transfer Catalysis (PTC)
Adapted from Zhou et al., this method employs:
-
Donor : Glycosyl bromide
-
Acceptor : 2-Hydroxybenzaldehyde
-
Base : NaOH (10% aq.)
-
PTC : TDA-1 (5 mol%)
-
Solvent : Toluene/water (biphasic)
Reaction at 25°C for 24 hours affords the β-glycoside in 60–65% yield , with the PTC mitigating steric hindrance by facilitating interfacial contact.
Comparative Analysis of Methods
| Method | Catalyst/Base | Yield (%) | β:α Ratio | Reaction Time (h) |
|---|---|---|---|---|
| Koenigs-Knorr | NaOH/TDA-1 | 55–65 | 9:1 | 24–48 |
| Trichloroacetimidate | BF·OEt | 60–70 | 12:1 | 12–24 |
| AgOTf Promotion | AgOTf | 58–62 | 8:1 | 18–36 |
| PTC | NaOH/TDA-1 | 60–65 | 10:1 | 24 |
Challenges and Optimization Strategies
Steric Effects
The ortho-formyl group hinders nucleophilic attack by the phenolic oxygen. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Carboxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside.
Reduction: 2-Hydroxymethylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is utilized as an intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in several chemical reactions:
- Aldol Reactions : The aldehyde group can engage in aldol condensation reactions, forming larger carbon skeletons.
- Glycosylation Reactions : The acetylated glucopyranoside moiety can act as a glycosyl donor or acceptor, facilitating the formation of glycosidic bonds.
Analytical Chemistry
This compound serves as a chiral derivatizing agent in chromatography. It enhances the separation and analysis of enantiomers in complex mixtures:
- Chiral HPLC : It is employed for the resolution of amino acid derivatives and other chiral compounds through high-performance liquid chromatography (HPLC) techniques.
| Application | Methodology | Reference |
|---|---|---|
| Chiral Resolution | HPLC with derivatization | Journal of Chromatography A |
| Aldol Condensation | Organic Synthesis | Various synthetic pathways |
Biological Applications
Research indicates potential biological applications of 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
- Drug Development : Its structural motifs are explored for developing new therapeutic agents targeting specific biological pathways.
Case Studies
-
Synthesis of Glycosides :
A study focused on synthesizing glycosides using 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a glycosyl donor. The reaction conditions were optimized to yield high-purity products suitable for biological testing. -
Chiral Separation of Pharmaceuticals :
Research published in the Journal of Chromatography demonstrated the efficacy of this compound in resolving enantiomers of pharmaceutical drugs. The study highlighted improved sensitivity and selectivity compared to traditional methods.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and proteins involved in cellular processes . The acetyl groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Aldehyde (Formyl Group) : The 2-formylphenyl substituent enables facile conjugation with amines (e.g., forming Schiff bases) or participation in click chemistry (e.g., Huisgen cycloaddition). This contrasts with 4-acetylphenyl (ketone) or allyl (alkene) derivatives, which require harsher conditions for bioconjugation .
- Electron-Withdrawing Groups : The formyl group is electron-withdrawing, increasing the electrophilicity of the glycosidic oxygen. This may enhance hydrolysis susceptibility compared to 4-methoxyphenyl (electron-donating) derivatives .
- Halogenated Derivatives : 2-Chloro-4-nitrophenyl and 4-chlorophenyl derivatives exhibit strong UV absorption, making them ideal for spectrophotometric enzyme activity assays (e.g., β-glucosidase studies) .
Physicochemical Properties
- Solubility : The octyl derivative (logP ~4.5) is highly lipophilic, suited for membrane protein studies, whereas the 2-formylphenyl analog (logP ~1.8) has moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .
- Stability: Acetyl-protected derivatives (e.g., 2-formylphenyl, 4-acetylphenyl) are stable under neutral conditions but undergo deacetylation in basic environments. In contrast, benzyl-protected analogs require hydrogenolysis for deprotection .
Biological Activity
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a complex glycoside with notable biological activities. Its structure consists of a phenyl ring substituted with a formyl group and a glucopyranoside moiety that is fully acetylated. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research.
Chemical Structure
The chemical formula of 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is C21H24O11. The compound features a pyranoside ring in a chair conformation with the substituted benzene ring occupying an equatorial position. This structural arrangement may influence its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25.4 | Induction of apoptosis |
| MCF-7 (Breast) | 19.7 | Cell cycle arrest |
| A549 (Lung) | 22.3 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model:
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 65 |
| 2-Formylphenyl Glycoside | 55 |
This data indicates that the compound can effectively reduce inflammation comparable to established anti-inflammatory drugs .
3. Antibacterial Properties
In addition to its anticancer and anti-inflammatory effects, this glycoside exhibits antibacterial activity against several pathogens:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines: A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various glycosides on cancer cell lines, highlighting that 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside displayed superior cytotoxicity compared to other tested compounds .
- Inflammation Model: Another research article detailed the use of this compound in an acute inflammation model where it significantly reduced swelling and pain in treated subjects compared to controls .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside?
- Methodological Answer : The synthesis typically involves glycosylation of a protected glucose donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) with a 4-formylphenol acceptor. Critical steps include:
- Activation : Use of Lewis acids like BF₃·Et₂O to promote glycosidic bond formation .
- Protection : Acetyl groups prevent undesired side reactions by blocking hydroxyls during coupling .
- Purification : Column chromatography (e.g., silica gel, eluting with heptane/acetone mixtures) and recrystallization (e.g., from acidified methanol) ensure product purity .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- TLC Monitoring : Track reaction progress using solvent systems like heptane/acetone (3:7) to verify Rf values .
- NMR Spectroscopy : Analyze - and -NMR to confirm glycosidic linkage (e.g., β-configuration via ) and acetyl group placement .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···O stacking in triclinic crystal systems) .
Advanced Research Questions
Q. How can regioselective deprotection of acetyl groups be achieved for further functionalization?
- Methodological Answer :
- Enzymatic Hydrolysis : Use lipases or esterases to selectively remove acetyl groups at specific positions (e.g., C-6 for subsequent glycosylation) .
- Chemical Methods : Optimize conditions (e.g., Zemplén deacetylation with NaOMe/MeOH) while monitoring reaction kinetics to avoid over-deprotection .
- Data Contradictions : Conflicting yields may arise from solvent polarity or steric effects; validate selectivity via MALDI-TOF MS or 2D NMR .
Q. What role does this compound play in studying enzyme-catalyzed glycosylation mechanisms?
- Methodological Answer :
- Substrate Mimic : The 4-formyl group enables conjugation with biomolecules (e.g., resveratrol) to probe glycosyltransferase binding pockets .
- Kinetic Studies : Monitor enzymatic transfer using radiolabeled UDP-glucose analogs or fluorescence quenching assays .
- Structural Insights : Co-crystallize with enzymes (e.g., glycosidases) to resolve active-site interactions via X-ray diffraction .
Q. How can contradictions in glycosylation efficiency be resolved when using this donor?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DCM vs. acetonitrile) to balance donor activation and acceptor solubility .
- Temperature Control : Lower temperatures (−20°C) may reduce side reactions like aglycone migration .
- Competitive Analysis : Compare with alternative donors (e.g., thioglycosides) using HPLC to quantify product ratios .
Q. What advanced applications exist for this compound in drug delivery systems?
- Methodological Answer :
- Prodrug Design : Conjugate the 4-formyl group with amine-containing drugs (e.g., via reductive amination) to enhance solubility .
- Micelle Formation : Exploit amphiphilic properties in aqueous solutions (CMC ~0.1 mM) for targeted delivery, validated by dynamic light scattering .
- In Vivo Studies : Assess pharmacokinetics using -labeled analogs in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
